1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiadiazole rings, each substituted with methyl and benzyl groups, connected via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methyl positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
5-METHYL-1,3,4-THIADIAZOLE: A simpler thiadiazole derivative with similar structural features but lacking the additional benzyl and sulfanyl groups.
2-METHYL-1,3,4-THIADIAZOLE: Another related compound with a single thiadiazole ring and a methyl group.
BENZYL-1,3,4-THIADIAZOLE: A compound with a benzyl group attached to the thiadiazole ring.
Uniqueness
2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE is unique due to its dual thiadiazole rings connected via a sulfanyl linkage, which imparts distinct chemical and biological properties. This structural complexity allows for versatile chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
500989-01-5 |
---|---|
Molecular Formula |
C14H14N4S4 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
2-methyl-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H14N4S4/c1-9-15-17-13(21-9)19-7-11-5-3-4-6-12(11)8-20-14-18-16-10(2)22-14/h3-6H,7-8H2,1-2H3 |
InChI Key |
RCCVYJHLDSADMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=CC=C2CSC3=NN=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.